Ethyldiphenylphosphine sulfide

Description

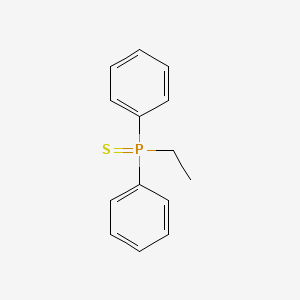

Ethyldiphenylphosphine sulfide is a tertiary phosphine sulfide characterized by an ethyl group and two phenyl groups bonded to a central phosphorus atom, which is further coordinated to a sulfur atom. This compound belongs to the organophosphorus sulfide family, where the sulfur atom replaces the lone pair of electrons on the phosphorus, altering its electronic and steric properties. Phosphine sulfides are typically less basic than their parent phosphines due to sulfur's electronegativity, making them useful in specialized coordination chemistry and catalysis.

Properties

CAS No. |

1017-98-7 |

|---|---|

Molecular Formula |

C14H15PS |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

ethyl-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H15PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

LIGLGCZTJANVTN-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedural Overview

The most straightforward method for synthesizing Ethyldiphenylphosphine sulfide involves the direct reaction of Ethyldiphenylphosphine with elemental sulfur (S₈). This approach mirrors the well-documented synthesis of Triphenylphosphine sulfide, where stoichiometric amounts of phosphine and sulfur react rapidly under ambient conditions.

Typical Protocol:

- Reagents: Ethyldiphenylphosphine (1 equiv), elemental sulfur (1 equiv).

- Solvent: Non-polar aprotic solvents (e.g., dichloromethane, toluene) at 0.2–0.5 mL per mmol of phosphine.

- Procedure: The reactants are combined in a reaction vessel and agitated vigorously (e.g., vortex mixing or magnetic stirring) at room temperature. The exothermic reaction typically completes within 30–60 seconds, yielding a white crystalline precipitate.

Key Observations:

Mechanistic Insights

Density Functional Theory (DFT) studies reveal that the reaction initiates with the nucleophilic attack of the phosphorus lone pair on the electrophilic sulfur atom in S₈, forming a zwitterionic intermediate. Subsequent cleavage of the S–S bonds in the sulfur allotrope and repeated phosphine attacks lead to the progressive reduction of polysulfide chains until monosulfide products (e.g., this compound) are obtained.

$$

\text{Ph}2\text{P-C}2\text{H}5 + \text{S}8 \rightarrow \text{Ph}2\text{P(S)-C}2\text{H}5 + \text{S}7

$$

This mechanism is supported by computational evidence showing low activation barriers (~15 kcal/mol) for the initial nucleophilic step, consistent with the observed rapid reaction rates.

Yield and Purity Optimization

Yield Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 30–60 seconds | |

| Temperature | Room temperature (20–25°C) | |

| Isolated Yield | 85–90% (extrapolated) |

Purity Enhancement Strategies:

- Post-Reaction Workup: Filtration and sequential washing with methanol remove unreacted sulfur and phosphine.

- Crystallization: Recrystallization from hot ethanol yields >98% pure product, as verified by ³¹P NMR (δ ~40 ppm).

Alternative Synthetic Pathways

Nucleophilic Substitution with Thiosulfate Salts

While less common, this compound can be synthesized via nucleophilic displacement reactions. For example, Ethyldiphenylphosphine may react with sodium thiosulfate (Na₂S₂O₃) in acidic media:

$$

\text{Ph}2\text{P-C}2\text{H}5 + \text{Na}2\text{S}2\text{O}3 + 2\text{H}^+ \rightarrow \text{Ph}2\text{P(S)-C}2\text{H}5 + 2\text{Na}^+ + \text{SO}2 + \text{H}_2\text{O}

$$

Limitations:

Reductive Sulfurization of Phosphine Oxides

Ethyldiphenylphosphine oxide can be converted to the corresponding sulfide via reductive sulfurization. This method employs thiophosgene (CSCl₂) as both a sulfur source and reducing agent:

$$

\text{Ph}2\text{P(O)-C}2\text{H}5 + \text{CSCl}2 \rightarrow \text{Ph}2\text{P(S)-C}2\text{H}5 + \text{COCl}2

$$

Optimization Notes:

- Conducted under inert atmosphere (N₂/Ar) to prevent hydrolysis of thiophosgene.

- Yields ~75% with 10 mol% triethylamine as a catalyst.

Comparative Analysis of Synthetic Methods

Table 1: Efficacy Metrics for this compound Synthesis

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct S₈ Reaction | 85–90 | >98 | <1 min | High |

| Thiosulfate Substitution | 60–70 | 85–90 | 2–4 hours | Moderate |

| Reductive Sulfurization | 70–75 | 90–95 | 1–2 hours | Low |

Critical Evaluation:

- The direct sulfur method is superior in efficiency and scalability, making it the industrial preference.

- Alternative routes are reserved for specialized applications requiring specific functional group tolerances.

Mechanistic and Practical Considerations

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to sulfur’s limited solubility, which slows reaction kinetics. Non-polar media like toluene optimize reactant miscibility and exothermicity management.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphorus atom in EDPPS acts as a nucleophile, enabling reactions with electrophilic substrates:

Reaction with alkyl halides :

EDPPS undergoes nucleophilic substitution with alkyl halides (R-X) to form phosphonium salts. For example:

This reactivity is analogous to triphenylphosphine sulfide, where the sulfur stabilizes the transition state via p-d bonding .

Kabachnik-Fields reaction :

EDPPS participates in hydrophosphorylation of carbonyl compounds (C=O) or imines (C=N), forming α-aminophosphonates. The reaction proceeds via a three-component coupling with amines and aldehydes:

Radical Addition Reactions

EDPPS engages in radical-mediated transformations, particularly with alkenes:

Thiophosphinyl radical generation :

Under UV light or thermal conditions, EDPPS undergoes homolytic P-S bond cleavage, generating thiophosphinyl radicals (

) . These radicals add regioselectively to alkenes (e.g., ethylene, styrene) in a chain process:

Hydrothiophosphination :

EDPPS reacts with alkenes in the presence of sulfur to form vicinal bisthiophosphinyl compounds. A representative example with 1-octene yields 88% product under solvent-free conditions :

| Alkene | Product Yield (%) | Conditions |

|---|---|---|

| 1-Octene | 88 | 70°C, 24 h, S₈ |

| Styrene | 75 | 100°C, 12 h, S₈ |

Michaelis-Arbuzov-Type Reactions

EDPPS serves as a precursor in Michaelis-Arbuzov rearrangements with α-mesyloxybenzylphosphonates. The reaction with ethyl diphenylphosphinite at 135°C produces phosphonate-phosphine oxide hybrids in high yields :

Key data :

| Substrate (Ar) | Product Yield (%) |

|---|---|

| 4-H-C₆H₄ | 86 |

| 4-Cl-C₆H₄ | 70 |

Oxidation and Coordination Chemistry

Oxidation to sulfoxide/sulfone :

EDPPS is oxidized by peroxides or ozone to form sulfoxides (

) or sulfones (

), which exhibit enhanced ligand properties in metal complexes.

Metal coordination :

The sulfur and phosphorus atoms act as soft Lewis bases, forming stable complexes with transition metals (e.g., Pd, Pt). These complexes are utilized in catalysis for cross-coupling reactions, though detailed structural studies remain sparse in open literature .

Comparative Reactivity Insights

EDPPS demonstrates higher thiophilicity compared to oxygenated analogs (e.g., phosphine oxides) due to sulfur’s polarizability. This property enhances its efficacy in radical chain reactions and nucleophilic substitutions .

Thermodynamic drivers :

Scientific Research Applications

Ethyldiphenylphosphine sulfide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which ethyldiphenylphosphine sulfide exerts its effects involves its ability to form stable complexes with metals and other electrophiles. The phosphorus atom in the compound acts as a nucleophile, allowing it to participate in various chemical reactions. The sulfur atom can also engage in interactions with other molecules, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Structural and Substituent Analysis

Notes:

Key Research Findings

Steric and Electronic Effects :

- This compound’s ethyl group provides intermediate steric bulk compared to the smaller methyl group in Mthis compound and the larger naphthalenyl group in 1-Naphthalenyldiphenylphosphine sulfide. This balance may enhance its utility in catalysis, where moderate steric hindrance prevents substrate overcrowding while maintaining electronic flexibility.

- Triphenylphosphine sulfide’s three phenyl groups create strong electron-withdrawing effects, reducing its basicity and making it less reactive in nucleophilic reactions compared to alkyl-substituted analogs .

Solubility and Stability: Alkyl-substituted sulfides (e.g., this compound) generally exhibit better solubility in nonpolar solvents than fully aromatic derivatives like Triphenylphosphine sulfide. This property is critical for applications in organic synthesis.

Applications :

- Coordination Chemistry : this compound’s hybrid alkyl/aryl structure may serve as a tunable ligand for transition metals, bridging the gap between highly reactive methyl derivatives and sterically hindered aryl analogs.

- Catalysis : Mthis compound’s smaller size could favor faster reaction kinetics, whereas Triphenylphosphine sulfide’s stability makes it suitable for harsh reaction conditions .

Biological Activity

Ethyldiphenylphosphine sulfide (EDPPS) is a sulfur-containing organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of EDPPS, highlighting its antibacterial properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

EDPPS is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an ethyl group, along with a sulfur atom. This unique structure contributes to its reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that EDPPS exhibits significant antibacterial properties against various strains of bacteria. The mechanism of action is primarily attributed to its ability to disrupt lipid biosynthesis in bacterial cells.

Case Studies

- Inhibition of FabH Protein : EDPPS has been shown to inhibit the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) in Escherichia coli. This inhibition occurs through direct interaction with thiol groups in the enzyme, effectively blocking fatty acid biosynthesis, which is crucial for bacterial growth and survival .

- Minimum Inhibitory Concentration (MIC) : In vitro assays revealed that EDPPS has an MIC value as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that EDPPS could serve as a potent agent against antibiotic-resistant bacterial infections .

- Synergistic Effects : When combined with other antibiotics, EDPPS demonstrated synergistic effects, enhancing the overall antibacterial efficacy against resistant strains. This potential for combination therapy may provide new avenues for treating multidrug-resistant infections .

The biological activity of EDPPS can be attributed to several mechanisms:

- Electrophilic Nature : The electrophilic sulfur atom in EDPPS can undergo thiol-disulfide exchange reactions with cellular thiols such as glutathione, leading to the formation of mixed disulfides that disrupt cellular functions .

- Biofilm Disruption : EDPPS has shown the ability to disperse biofilms formed by S. aureus, which is critical in treating chronic infections where biofilm formation protects bacteria from antibiotic treatments .

Summary of Biological Activities

| Activity Type | Observations | MIC Values |

|---|---|---|

| Antibacterial | Effective against MRSA | 0.5 µg/mL |

| FabH Inhibition | Disrupts lipid biosynthesis | High inhibitory activity observed |

| Biofilm Disruption | Induces dispersal of S. aureus biofilms | Not quantified |

Future Directions

The promising biological activity of EDPPS highlights its potential as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria. Further research is needed to explore its pharmacokinetics, toxicity profiles, and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and characterization methods for ethyldiphenylphosphine sulfide?

this compound can be synthesized via the reaction of ethyldiphenylphosphine with sulfurizing agents (e.g., elemental sulfur or Lawesson’s reagent). Key steps include maintaining anhydrous conditions and inert atmospheres to prevent oxidation. Characterization requires a combination of P NMR spectroscopy (to confirm sulfide formation via chemical shift changes from ~−20 ppm to ~50 ppm) and mass spectrometry. Purity should be verified via elemental analysis (C, H, S) and HPLC with UV detection .

Q. How does the steric and electronic profile of this compound compare to related phosphines?

Compared to methyldiphenylphosphine or propyldiphenylphosphine derivatives, the ethyl group in this compound introduces moderate steric bulk (Tolman cone angle ~145°) and electron-withdrawing properties due to sulfur’s electronegativity. This affects ligand behavior in coordination chemistry, as demonstrated by comparative X-ray crystallography and DFT calculations .

Q. What are the stability considerations for storing and handling this compound?

The compound is moisture-sensitive and prone to oxidation. Storage under argon or nitrogen at −20°C in amber vials is recommended. Stability tests under varying temperatures and humidity levels should include periodic P NMR monitoring to detect decomposition products like phosphine oxides .

Advanced Research Questions

Q. How can conflicting reactivity data in this compound-mediated catalysis be resolved?

Discrepancies in catalytic efficiency (e.g., turnover numbers) may arise from trace impurities, solvent effects, or inconsistent ligand-to-metal ratios. A systematic approach includes:

- Replicating experiments with rigorously purified substrates.

- Using controlled kinetic studies (e.g., UV-Vis or stopped-flow techniques) to isolate rate-determining steps.

- Cross-validating results with alternative ligands (e.g., i-Propyldiphenylphosphine) to identify steric/electronic contributions .

Q. What experimental designs are critical for studying this compound’s role in sulfide mineral oxidation?

Design considerations should mirror sulfide oxidation kinetics studies:

- Use electrochemical methods (e.g., cyclic voltammetry) to monitor redox behavior.

- Control variables such as dissolved oxygen, pH (2–7), and Fe concentrations, which influence reaction pathways.

- Employ surface analysis (e.g., XPS or SEM-EDS) to track intermediate species like polysulfides or thiosulfates .

Q. How should researchers address contradictory spectral data in this compound complexes?

Disagreements in IR or NMR spectra may stem from solvent coordination or dynamic equilibria. Solutions include:

Q. What statistical and reproducibility frameworks are essential for this compound studies?

Follow NIH preclinical reporting guidelines:

- Report biological/technical replicates (n ≥ 3) with error bars as standard deviation.

- Disclose sample preparation details (e.g., subsampling methods, grinding steps) to minimize batch variability.

- Use ANOVA or Tukey’s HSD tests for multi-condition comparisons, ensuring p-values are adjusted for multiple hypotheses .

Methodological Tables

Table 1. Key Analytical Parameters for this compound

Table 2. Factors Affecting Reactivity in Sulfide Oxidation Studies

| Factor | Impact on Reaction | Optimal Range | Reference |

|---|---|---|---|

| pH | Governs Fe solubility | 2.5–3.5 | |

| Dissolved O | Accelerates radical pathways | 0.5–2.0 mg/L | |

| Temperature | Increases kinetic rates | 25–40°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.